
2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol is an aromatic ether with the molecular formula C12H16O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol typically involves the reaction of ethyl vanillin with propylene glycol under acidic conditions to form the dioxane ring . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and technology ensures the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Applications De Recherche Scientifique
2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its sweet and creamy aroma
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl vanillin: Similar in structure but lacks the dioxane ring.
Vanillin: Contains a hydroxyl group instead of the ethoxy group.
Propylene glycol acetal: Similar dioxane ring but different substituents
Uniqueness
2-Ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol is unique due to its combination of the ethoxy group and the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .
Propriétés
Numéro CAS |
77164-58-0 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-ethoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C13H18O4/c1-3-15-12-8-10(4-5-11(12)14)13-16-7-6-9(2)17-13/h4-5,8-9,13-14H,3,6-7H2,1-2H3 |
Clé InChI |
CPLZXSYYEVLHKF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2OCCC(O2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


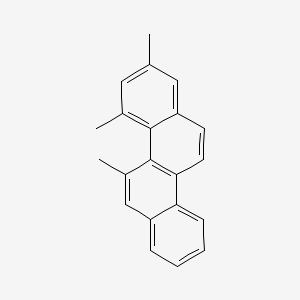
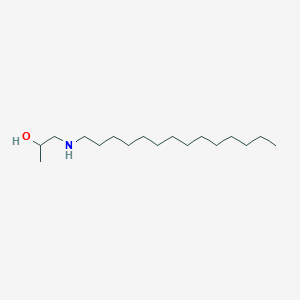
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)

![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
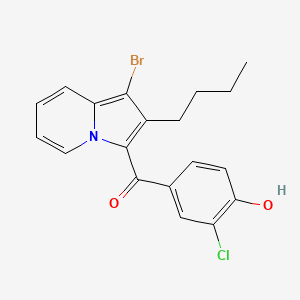

![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
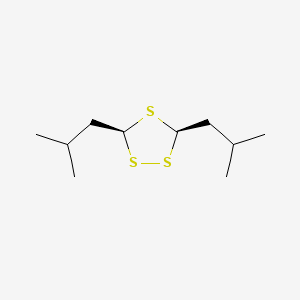
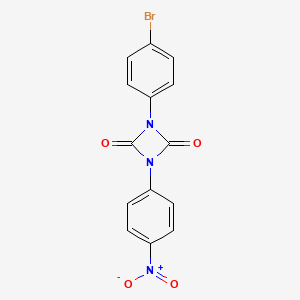
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)

